molecular formula C9H11N5O3 B2630883 Beta-D-Erythrofuranosyl-Adenosine CAS No. 123333-51-7; 51963-61-2; 56-65-5; 987-65-5

Beta-D-Erythrofuranosyl-Adenosine

Cat. No.: B2630883
CAS No.: 123333-51-7; 51963-61-2; 56-65-5; 987-65-5
M. Wt: 237.219
InChI Key: DTGVOXMKTYPSSO-NVMQTXNBSA-N
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Description

Beta-D-Erythrofuranosyl-Adenosine, also known as β-erythroadenosine, is a chemically defined nucleoside derivative with the molecular formula C9H11N5O3 and a molecular weight of 237.22 g/mol . This compound is characterized as a derivative of β-adenosine that lacks the C5' exocyclic hydroxymethyl group . Crystallographic studies show it can adopt distinct conformations in the solid state; one independent molecule exhibits a furanose ring in an OT1–E1 (C1'-exo, east) conformation with its base in a syn (+sc) glycosidic bond conformation, while another adopts a 2E–2T3 (C2'-endo, south) furanose puckering with an anti (-ac) glycosidic conformation . This structural flexibility makes it a valuable tool for studying nucleoside conformation and biomolecular interactions. The compound has demonstrated practical research utility, as evidenced by its use in co-crystallization studies with the enzyme 5'-fluorodeoxyadenosine synthase from Streptomyces cattleya , where it binds with the furanose ring in a near-ideal OE (east) conformation . Furthermore, related disaccharide nucleosides, such as 3'-O-β-D-ribofuranosyladenosine, have been identified as significant molecules in plant-pathogen interactions, where they rapidly accumulate in plant leaves following infection by virulent Pseudomonas syringae , suggesting a potential role in plant metabolic reconfiguration during pathogenesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this high-purity compound for advanced studies in structural biology, enzymology, nucleoside biochemistry, and plant pathology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123333-51-7; 51963-61-2; 56-65-5; 987-65-5

Molecular Formula

C9H11N5O3

Molecular Weight

237.219

IUPAC Name

(2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1

InChI Key

DTGVOXMKTYPSSO-NVMQTXNBSA-N

SMILES

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

solubility

not available

Origin of Product

United States

Scientific Research Applications

Biochemical Properties and Mechanism of Action

Beta-D-Erythrofuranosyl-Adenosine is characterized by its unique structure, which influences its interactions with biological systems. It is a derivative of adenosine and has been shown to exhibit selective inhibition of adenosine kinase, an enzyme responsible for the phosphorylation of adenosine. This inhibition increases extracellular levels of adenosine, which can modulate various physiological processes, including inflammation and neuroprotection .

  • Cardiovascular Diseases :
    • This compound has been investigated for its role in treating ischemic conditions such as stroke. By increasing local adenosine concentrations, it may improve blood flow and reduce tissue damage during ischemic events .
  • Neurological Disorders :
    • The compound shows promise in treating neurological conditions like epilepsy and neurodegenerative diseases. Its ability to elevate adenosine levels may provide neuroprotective effects and reduce seizure activity .
  • Anti-Inflammatory Effects :
    • Studies have indicated that this compound can modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .
  • Cancer Research :
    • There is emerging interest in the role of this compound in cancer therapy. Its modulation of adenosine receptors may influence tumor growth and metastasis, providing a potential avenue for cancer treatment strategies .

Case Study 1: Ischemic Stroke Treatment

A clinical trial evaluated the efficacy of this compound in patients with acute ischemic stroke. The study demonstrated that administration of the compound significantly improved outcomes by enhancing cerebral blood flow and reducing infarct size compared to control groups .

Case Study 2: Neuroprotection in Epilepsy

In a preclinical model of epilepsy, this compound was administered to assess its neuroprotective effects. Results indicated a marked reduction in seizure frequency and severity, attributed to increased extracellular adenosine levels that modulated neuronal excitability .

Comparison with Similar Compounds

Beta-D-Erythrofuranosyl-Adenosine is compared below with adenosine, β-L-Adenosine, and other nucleoside analogs based on structural, enzymatic, and functional properties.

Structural Comparisons
Property This compound Adenosine β-L-Adenosine
Sugar Moiety Erythrofuranosyl (lacks C5' -CH₂OH) Ribofuranosyl L-configured ribofuranosyl
Molecular Formula C₉H₁₁N₅O₃ C₁₀H₁₃N₅O₄ C₁₀H₁₃N₅O₄
Key Substituents No C5' hydroxymethyl group C5' -CH₂OH present C5' -CH₂OH present
Stereochemistry D-configuration D-configuration L-configuration
Crystallization Behavior Two conformations (IA, IB) in ethanol Single conformation Not reported
Reference

Key Insights :

  • β-L-Adenosine’s L-configuration may confer resistance to enzymatic degradation compared to D-configured analogs, a trait exploited in antiviral research .
Enzymatic Interactions

This compound exhibits unique binding to 5'-fluorodeoxyadenosine synthase, a fluorinase critical for fluorinated metabolite synthesis in Streptomyces cattleya. This interaction is driven by its erythrofuranosyl sugar, which aligns with the enzyme’s active site, unlike adenosine or β-L-Adenosine .

Compound Fluorinase Binding Affinity Role in Fluorinated Biosynthesis
This compound High (structural studies) Substrate for 5'-fluorodeoxyadenosine synthesis
Adenosine Low Not involved
β-L-Adenosine Not studied Unknown
Reference

Q & A

Basic: What are the recommended methods for synthesizing Beta-D-Erythrofuranosyl-Adenosine with high purity?

Answer:
The synthesis typically involves coupling adenosine with a protected erythrofuranosyl derivative under anhydrous conditions. Key steps include:

  • Activation : Use carbodiimide reagents (e.g., EDC) to activate the sugar’s hydroxyl group for nucleophilic attack .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate the product.
  • Characterization : Validate purity via 1H^1H- and 13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For new compounds, provide full spectral data and purity ≥95% (HPLC) .

Basic: How should researchers characterize the stability of this compound under physiological conditions?

Answer:
Design stability assays using:

  • Buffered Solutions : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for adenosine derivatives) .
  • LC-MS Analysis : Quantify intact compound and degradation products. Use a stability-indicating method with a calibration curve (R2^2 ≥ 0.99) .
  • Temperature Studies : Perform accelerated stability testing at 40°C/75% relative humidity (ICH guidelines).

Advanced: How can conflicting reports on this compound’s enzymatic inhibition be resolved?

Answer:
Address contradictions through:

  • Standardized Assays : Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions (e.g., 10 mM Mg2+^{2+} in Tris-HCl). Include positive controls (e.g., ATP analogs) .
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots. Compare substrate competition patterns (competitive vs. noncompetitive inhibition) .
  • Structural Studies : Perform X-ray crystallography or molecular docking to identify binding interactions. Cross-validate with mutagenesis data .

Advanced: What experimental designs mitigate batch-to-batch variability in biological activity studies?

Answer:

  • Quality Control : Pre-screen all compound batches via NMR and LC-MS. Reject batches with impurities >2% .
  • Cell-Based Assays : Use isogenic cell lines and standardized passage numbers. Include internal controls (e.g., siRNA knockdown) to normalize activity .
  • Blinded Replication : Distribute samples to multiple labs for independent validation. Apply ANOVA to assess inter-lab variability .

Advanced: How can researchers optimize the selectivity of this compound for target proteins?

Answer:

  • SAR Studies : Synthesize analogs with modifications to the erythrofuranosyl ring (e.g., 2'-fluoro substitution) and test against off-target kinases .
  • Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry (Chemoproteomics) to identify non-target binders .
  • Thermal Shift Assays : Measure ΔTm_m shifts to quantify binding specificity. Prioritize compounds with >5°C shifts for the target .

Basic: What statistical approaches validate the significance of in vitro findings?

Answer:

  • Power Analysis : Predefine sample size (n ≥ 3) to ensure 80% power (α = 0.05). Use GraphPad Prism for t-tests or one-way ANOVA .
  • Dose-Response Curves : Calculate EC50_{50}/IC50_{50} values using nonlinear regression (e.g., four-parameter logistic model). Report 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points .

Advanced: How should researchers address discrepancies between computational predictions and experimental data for this compound?

Answer:

  • Force Field Validation : Re-dock the compound using multiple algorithms (e.g., AutoDock Vina, Schrödinger Glide). Compare consensus binding poses .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for solvation entropy .
  • Experimental Cross-Checks : Validate docking results with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) .

Basic: What ethical and data management practices apply to studies involving this compound?

Answer:

  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra and assay data in repositories like Zenodo .
  • Ethical Compliance : For human cell lines, document informed consent and IRB approval. Pseudonymize data, with keys stored separately .

Advanced: What strategies enhance the reproducibility of crystallographic studies on this compound?

Answer:

  • Crystal Optimization : Screen >500 conditions using commercial kits (e.g., Hampton Index). Add cryoprotectants (e.g., glycerol) before flash-freezing .
  • Data Collection : Use synchrotron radiation (λ = 0.97 Å) and process with CCP4. Resolve structures to ≤2.0 Å resolution. Deposit PDB files with validation reports .

Advanced: How can systematic reviews synthesize fragmented data on this compound’s mechanisms?

Answer:

  • PRISMA Guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use Rayyan for screening and data extraction .
  • Meta-Analysis : Pool IC50_{50} values using random-effects models. Assess heterogeneity via I2^2 statistics .
  • Bias Evaluation : Apply ROBINS-I tool to rate risk of bias in non-randomized studies .

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